molecular formula C26H36O2Sn B14191886 Tributyl[(9H-fluorene-9-carbonyl)oxy]stannane CAS No. 923056-95-5

Tributyl[(9H-fluorene-9-carbonyl)oxy]stannane

Cat. No.: B14191886
CAS No.: 923056-95-5
M. Wt: 499.3 g/mol
InChI Key: UVGTWOQMKZDZAO-UHFFFAOYSA-M
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Description

Tributyl[(9H-fluorene-9-carbonyl)oxy]stannane is an organotin compound characterized by the presence of a tin atom bonded to three butyl groups and a fluorene-9-carbonyl group. This compound is part of the broader class of organotin compounds, which are known for their diverse applications in organic synthesis and industrial processes .

Preparation Methods

The synthesis of tributyl[(9H-fluorene-9-carbonyl)oxy]stannane typically involves the reaction of tributyltin hydride with a fluorene-9-carbonyl derivative. The reaction conditions often require a catalyst and an inert atmosphere to prevent oxidation. Industrial production methods may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity .

Chemical Reactions Analysis

Tributyl[(9H-fluorene-9-carbonyl)oxy]stannane undergoes various chemical reactions, including:

Common reagents used in these reactions include lithium aluminum hydride, sodium borohydride, and various Grignard reagents. The major products formed depend on the specific reaction conditions and the nature of the substrates involved .

Scientific Research Applications

Tributyl[(9H-fluorene-9-carbonyl)oxy]stannane has several applications in scientific research:

Mechanism of Action

The mechanism of action of tributyl[(9H-fluorene-9-carbonyl)oxy]stannane involves the formation of tin-centered radicals, which can then participate in various chemical transformations. These radicals can abstract hydrogen atoms from other molecules, leading to the formation of new bonds and the generation of different products. The molecular targets and pathways involved depend on the specific reaction and the substrates used .

Comparison with Similar Compounds

Tributyl[(9H-fluorene-9-carbonyl)oxy]stannane can be compared with other organotin compounds such as tributyltin hydride and triphenyltin hydride. While all these compounds are used in radical reactions, this compound is unique due to the presence of the fluorene-9-carbonyl group, which can influence its reactivity and selectivity in chemical reactions .

Similar compounds include:

These compounds share similar properties but differ in their specific applications and reactivity profiles.

Properties

CAS No.

923056-95-5

Molecular Formula

C26H36O2Sn

Molecular Weight

499.3 g/mol

IUPAC Name

tributylstannyl 9H-fluorene-9-carboxylate

InChI

InChI=1S/C14H10O2.3C4H9.Sn/c15-14(16)13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13;3*1-3-4-2;/h1-8,13H,(H,15,16);3*1,3-4H2,2H3;/q;;;;+1/p-1

InChI Key

UVGTWOQMKZDZAO-UHFFFAOYSA-M

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)OC(=O)C1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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